2-Amino-4-boronobenzoic acid
Description
Properties
IUPAC Name |
2-amino-4-boronobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNPRECIOQCXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234223 | |
| Record name | Anthranilic acid, 4-borono- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85107-51-3 | |
| Record name | Anthranilic acid, 4-borono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085107513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, 4-borono- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 4 Boronobenzoic Acid and Its Derivatives
Historical and Contemporary Approaches to Ortho-Amino Arylboronic Acid Synthesis
The synthesis of arylboronic acids bearing an amino group ortho to the boronic acid moiety has been a subject of significant research, leading to the development of both classical multi-step procedures and modern, more direct methods.
Multi-step Reaction Sequences for Aromatic Ring Functionalization
Historically, the synthesis of ortho-amino arylboronic acids, including 2-Amino-4-boronobenzoic acid, has relied on multi-step functionalization of a pre-existing aromatic ring. A common and well-documented approach involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.
A pertinent example is the synthesis of 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride, a close derivative of the target molecule. This process commences with the nitration of 4-carboxyphenylboronic acid. The nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0-10°C) to regioselectively install the nitro group at the position ortho to the boronic acid and meta to the carboxylic acid. The resulting 2-nitro-4-carboxyphenylboronic acid is then esterified, for instance with methanol (B129727) in the presence of a dehydrating agent like thionyl chloride, to yield the corresponding methoxycarbonyl derivative. The final key step is the catalytic hydrogenation of the nitro group. This reduction is commonly achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of hydrochloric acid, which directly affords the desired 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. acs.org This sequence highlights a classical strategy for introducing the ortho-amino group, where the directing effects of the existing substituents are leveraged to achieve the desired regiochemistry.
A similar multi-step approach can be envisioned for this compound itself, starting from 4-carboxyphenylboronic acid. The key steps would involve:
Nitration: Introduction of a nitro group at the 2-position of 4-carboxyphenylboronic acid.
Reduction: Conversion of the nitro group to an amino group to yield the final product.
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | Fuming HNO₃, H₂SO₄, 0-10°C, 2-3h | 2-Nitro-4-carboxyphenylboronic acid | 84-90 | acs.org |
| Esterification | Methanol, Thionyl chloride, Reflux, 3h | 2-Nitro-4-methoxycarbonylphenyl boronic acid | 82 | acs.org |
| Reduction | H₂, 10% Pd/C, Methanol, HCl, 35-40°C, 8h | 2-Amino-4-methoxycarbonylphenyl boronic acid hydrochloride | 65 | acs.org |
Regioselective Boronylation Strategies
More contemporary approaches focus on the direct and regioselective introduction of the boronic acid group onto an already substituted aniline (B41778) derivative. Iridium-catalyzed C-H borylation has emerged as a powerful tool for this purpose. The regioselectivity of this reaction is highly dependent on the steric and electronic properties of the directing groups on the aniline ring and the nature of the diboron (B99234) reagent used.
For instance, the use of specific iridium catalysts in conjunction with certain diboron reagents can favor borylation at the less sterically hindered positions. However, achieving ortho-selectivity in the borylation of anilines often requires the use of directing groups or specialized catalytic systems. While direct ortho-borylation of simple anilines can be challenging, the development of new ligands and catalysts continues to improve the efficiency and selectivity of these transformations, offering a more atom-economical route to ortho-amino arylboronic acids compared to traditional multi-step syntheses.
Precursor Chemistry and Intermediate Transformations
The successful synthesis of this compound is critically dependent on the controlled generation and transformation of key intermediates.
Generation and Reactivity of Nitro- and Carboxy-substituted Phenylboronic Acid Intermediates
The key intermediate in the multi-step synthesis of this compound is 2-nitro-4-carboxyphenylboronic acid. This intermediate is synthesized via the electrophilic nitration of 4-carboxyphenylboronic acid. The reaction conditions, particularly the temperature and the nitrating agent, are crucial for achieving the desired regioselectivity and preventing side reactions. The presence of both a deactivating, meta-directing carboxylic acid group and an ortho-, para-directing boronic acid group on the same ring makes the regiochemical outcome of the nitration a delicate balance of these directing effects. Typically, the nitration is performed with a mixture of concentrated sulfuric acid and nitric acid. nih.gov
The resulting 2-nitro-4-carboxyphenylboronic acid is a versatile intermediate. The nitro group can be reduced to an amine, and the carboxylic acid can be esterified or converted to an amide. The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions, although its reactivity can be influenced by the other substituents on the ring.
| Starting Material | Reagents | Product | Reference |
| 4-Carboxyphenylboronic acid | Conc. H₂SO₄, HNO₃, ~120°C, 2h | 4-Carboxy-2-nitrophenylboronic acid | nih.gov |
Reductive Amination and Amino Group Introduction
The introduction of the amino group is most commonly achieved through the reduction of the corresponding nitro-substituted precursor. Catalytic hydrogenation is a widely used method for this transformation due to its high efficiency and clean reaction profile. As mentioned previously, the reduction of 2-nitro-4-carboxyphenylboronic acid or its ester derivative using hydrogen gas and a palladium catalyst is a key step in the synthesis of this compound and its analogs. acs.org
Alternative methods for the introduction of an amino group onto an arylboronic acid include the Buchwald-Hartwig amination of a corresponding halo-arylboronic acid or the Curtius or Hofmann rearrangement of a carboxylic acid derivative. However, for the specific case of this compound, the reduction of the nitro group remains the most direct and established route.
Derivatization Strategies of this compound
The trifunctional nature of this compound, possessing an amino group, a carboxylic acid, and a boronic acid, makes it a highly valuable scaffold for the synthesis of a diverse range of derivatives.
The amino group can readily undergo acylation to form amides, sulfonamides, and ureas. The carboxylic acid moiety can be converted into esters, amides, or other carboxylic acid derivatives. These transformations allow for the introduction of various functional groups and the construction of more complex molecules. For instance, the amidation of the carboxylic acid group of carboxyphenylboronic acids can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net
Furthermore, this compound has been identified as a key building block for the synthesis of benzodiazepine (B76468) derivatives, which are a class of psychoactive drugs. ontosight.ai The condensation of the ortho-amino benzoic acid moiety with a suitable partner is a common strategy for constructing the benzodiazepine core.
The boronic acid functionality is particularly useful for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. The boronic acid group of this compound can be coupled with various aryl or heteroaryl halides or triflates to generate a wide array of substituted derivatives. beilstein-journals.org
Moreover, the unique combination of functional groups in this compound opens up possibilities for its use in multicomponent reactions, such as the Ugi reaction. In a Ugi reaction, an amine, a carboxylic acid, a ketone or aldehyde, and an isocyanide combine in a one-pot reaction to form a bis-amide. This compound contains two of the necessary components (amine and carboxylic acid), making it an attractive substrate for generating complex, drug-like molecules. acs.orgmdpi.com Solid-phase synthesis approaches have also been developed for the derivatization of aminobenzeneboronic acids, which can be applied to this compound to facilitate the rapid generation of compound libraries. acs.orgresearchgate.net
| Reaction Type | Functional Group Involved | Potential Products |
| Amide Bond Formation | Amino or Carboxylic Acid | Amides, Peptides |
| Esterification | Carboxylic Acid | Esters |
| Suzuki-Miyaura Coupling | Boronic Acid | Biaryl compounds |
| Benzodiazepine Synthesis | Amino and Carboxylic Acid | Fused heterocyclic systems |
| Ugi Multicomponent Reaction | Amino and Carboxylic Acid | Complex bis-amides |
Esterification and Amidation at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime site for modifications such as esterification and amidation, which can alter the compound's solubility, steric bulk, and electronic properties.
Esterification:
The synthesis of esters of this compound can be achieved through various standard methods. One common approach involves the reaction of the parent acid with an alcohol in the presence of a suitable catalyst. For instance, the synthesis of 2-amino-4-alkoxycarbonylphenyl boronic acid hydrochloride has been reported through a multi-step process. This process begins with the nitration of p-carboxyphenylboronic acid, followed by esterification with an alcohol (such as methanol or ethanol) in the presence of a dehydrating agent, and finally, reduction of the nitro group to an amino group. google.com
A typical esterification procedure might involve refluxing 2-nitro-4-carboxyphenylboronic acid with an alcohol. google.com This highlights that the esterification can be performed on an intermediate, with the amino group being introduced at a later stage. The choice of the esterifying agent can be tailored to introduce a wide variety of alkyl or aryl groups.
Amidation:
Amidation of the carboxylic acid group is a frequently employed strategy to introduce diverse functionalities. This transformation is typically accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). mdpi.com
For example, the direct amidation coupling between 3- or 4-carboxyphenylboronic acid and various arylamines has been successfully performed using EDC as the coupling agent. mdpi.com While this example does not use this compound directly, the methodology is readily applicable. The reaction of 4-carboxyphenylboronic acid with chiral amines, facilitated by coupling agents like PyBOP, has also been reported to generate chiral amide-based boronic acids. researchgate.net
A general procedure for amidation involves the reaction of the carboxyphenylboronic acid with an amine in the presence of a coupling agent in a suitable organic solvent. The reaction conditions are typically mild, allowing for the formation of the amide bond without affecting the other functional groups.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Esterification | Alcohol, Dehydrating Agent, Reflux | 2-Amino-4-alkoxycarbonylphenyl boronic acid | google.com |
| Amidation | Amine, EDC | Amide derivatives of carboxyphenylboronic acid | mdpi.com |
| Amidation | Chiral Amine, PyBOP, DMF | Chiral amide-based boronic acids | researchgate.net |
Modifications at the Amino Group
The amino group in this compound is a nucleophilic center that can undergo a variety of chemical transformations, including acylation, alkylation, and sulfonylation. These modifications are crucial for modulating the compound's biological activity and physicochemical properties.
Acylation:
The acylation of the amino group to form amides is a common modification. This can be achieved by reacting the amino group with acylating agents such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. The selective acylation of primary amines in the presence of other functional groups is a well-established synthetic strategy. While specific examples for the direct acylation of this compound are not extensively detailed in the searched literature, the principles of selective acylation of aromatic amines are applicable.
Alkylation:
N-alkylation of the amino group introduces alkyl substituents, which can significantly impact the compound's lipophilicity and steric profile. Alkylation can be performed using alkyl halides or other alkylating agents. For instance, the alkylation of 4-aminobenzoic acid derivatives has been achieved using alkylating agents in the presence of a base like potassium carbonate. nih.gov This methodology could potentially be adapted for the N-alkylation of this compound, likely after protection of the carboxylic acid and boronic acid moieties to prevent side reactions.
Sulfonylation:
The reaction of the amino group with sulfonyl chlorides leads to the formation of sulfonamides. This functional group is a key component in many therapeutic agents. The synthesis of N-sulfonylated amino acids is a common practice in medicinal chemistry. wiley-vch.de The sulfonylation of the amino group in this compound would proceed by reacting it with a sulfonyl chloride in the presence of a suitable base.
| Modification Type | General Reagents | Product Functional Group |
| Acylation | Acid chloride, Acid anhydride (B1165640), Base | Amide |
| Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
Boron Atom Functionalization and Protection Strategies
The boronic acid moiety is a versatile functional group that can undergo various transformations. However, its reactivity often necessitates the use of protecting groups during multi-step syntheses to ensure the stability and desired reactivity of the molecule.
Boron Atom Functionalization:
The boronic acid group can be converted into other boron-containing functional groups. For example, boronic acids can be transformed into boronate esters by reaction with diols. This is not only a protection strategy but also a way to modify the properties of the boron center. The formation of cyclic boronic esters with diols like pinacol (B44631) is a common practice. wiley-vch.de
Protection Strategies:
The protection of the boronic acid group is crucial to prevent undesired reactions such as oxidation, protodeboronation, or participation in cross-coupling reactions when other parts of the molecule are being modified. A variety of protecting groups have been developed for this purpose.
Pinacol Esters: These are one of the most common protecting groups for boronic acids. wiley-vch.de They are formed by the reaction of the boronic acid with pinacol. Pinacol esters are generally stable to a range of reaction conditions but can be cleaved when necessary.
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are another widely used protecting group. They are known for their stability and can be deprotected under mild basic conditions. nih.gov
Trifluoroborates: Organotrifluoroborates serve as protected forms of boronic acids. They are generally stable, crystalline solids and can be used in various synthetic transformations where the free boronic acid might be unstable. mdpi.com
The choice of protecting group depends on the specific reaction conditions to be employed in the subsequent synthetic steps. The ability to selectively protect and deprotect the boronic acid group is a key element in the synthesis of complex molecules derived from this compound.
| Protecting Group | Formation | Deprotection Conditions | Reference |
| Pinacol Ester | Reaction with pinacol | Acidic hydrolysis | wiley-vch.de |
| MIDA Boronate | Reaction with N-methyliminodiacetic acid | Basic hydrolysis | nih.gov |
| Organotrifluoroborate | Reaction with KHF₂ | Varies, can be used directly in some couplings | mdpi.com |
Reactivity and Mechanistic Investigations of 2 Amino 4 Boronobenzoic Acid
Lewis Acidity and Coordination Chemistry of the Boronic Acid Moiety
The defining characteristic of the boronic acid group, –B(OH)₂, is the electron-deficient boron atom. With a vacant p-orbital, it acts as a Lewis acid, readily accepting electron pairs from nucleophiles. chemrevlett.com This fundamental property governs its interactions with a variety of molecules, particularly those containing oxygen and nitrogen atoms.
Interactions with Oxygen and Nitrogen Nucleophiles
The boronic acid moiety of 2-amino-4-boronobenzoic acid exhibits a strong propensity to interact with both oxygen and nitrogen nucleophiles. This reactivity is central to its function in various chemical and biological systems. As a Lewis acid, the boron center can reversibly coordinate with nucleophiles, causing a change in its hybridization from a neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ state. researchgate.net
This interaction is particularly pronounced with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides, leading to the formation of five- or six-membered cyclic boronate esters. researchgate.net This reversible covalent bonding is a cornerstone of boronic acid chemistry, enabling applications in sensors and molecular recognition.
pH-Dependent Equilibria and Speciation in Aqueous Systems
The coordination behavior of this compound is highly dependent on the pH of the aqueous solution. The molecule possesses three ionizable groups: the carboxylic acid, the amino group, and the boronic acid. This leads to a complex speciation profile as the pH changes.
Generally, the boronic acid group itself exists in a pH-dependent equilibrium. In acidic to neutral solutions, the trigonal, uncharged B(OH)₂ form is predominant. As the pH increases above the pKa of the boronic acid, it accepts a hydroxide (B78521) ion from the solution to form the tetrahedral, anionic boronate species, [B(OH)₃]⁻. mit.edu
The pKa of a phenylboronic acid is significantly influenced by the electronic nature of its substituents. Electron-donating groups, like an amino group, increase electron density on the ring and raise the pKa, making the boronic acid less acidic. Conversely, electron-withdrawing groups, like a carboxylic acid, decrease the pKa, making it more acidic. For context, the predicted pKa of 4-aminophenylboronic acid is approximately 8.82, while that of 4-carboxyphenylboronic acid is around 4.08. libretexts.orgrsc.org Therefore, this compound, having both types of substituents, will have a complex pKa profile reflecting the combined electronic effects and the ionization states of the other functional groups.
Carboxylic Acid Deprotonation: At low pH, the carboxylic acid exists as -COOH. As the pH rises, it deprotonates to form the carboxylate -COO⁻.
Amino Group Protonation: At low pH, the amino group is protonated as -NH₃⁺. As the pH increases, it deprotonates to the neutral -NH₂.
Boronic Acid Equilibrium: The B(OH)₂ group equilibrates with its anionic tetrahedral form, [B(OH)₃]⁻, at higher pH.
These overlapping equilibria mean that at any given pH, a distribution of differently charged species will exist, from a net positive charge at very low pH to a net negative charge at high pH. The specific pKa values for this compound dictate the precise pH ranges where each species dominates.
Table 1: Contextual pKa Values of Related Phenylboronic Acid Derivatives
| Compound | Substituent(s) | pKa Value (approx.) | Reference |
| Phenylboronic Acid | -H | 8.8 | americanelements.com |
| 4-Carboxyphenylboronic acid | 4-COOH | 4.08 (Predicted) | rsc.org |
| 4-Aminophenylboronic acid | 4-NH₂ | 8.82 (Predicted) | libretexts.org |
| 3-Aminophenylboronic acid | 3-NH₂ | 8.5 | americanelements.com |
| Phenylboronic acid derivative 1 | - | 7.63 | rsc.org |
This table provides context for the expected pKa of the boronic acid group in this compound, which is influenced by both amino and carboxylic acid functionalities.
Role of Adjacent Functional Groups in Modulating Boron Reactivity
The amino and carboxylic acid groups are not passive bystanders; they actively modulate the reactivity of the boron center through a combination of electronic and steric effects, often participating directly in reactions. This is known as neighboring group participation (NGP) or anchimeric assistance. organic-chemistry.org
Intramolecular Catalysis and Neighboring Group Effects
Neighboring group participation occurs when a functional group within a molecule acts as an internal nucleophile, influencing the rate and stereochemistry of a reaction. rsc.org In this compound, both the amino and carboxylic acid groups can exert such effects.
The ortho-amino group, with its lone pair of electrons, can participate in several ways:
Stabilization of Intermediates: It can stabilize transition states or intermediates through intramolecular hydrogen bonding or direct, transient coordination to the boron atom.
Intramolecular Nucleophilic Attack: In certain reactions, the amino group can act as an intramolecular nucleophile. For example, in boronic ester exchanges, an adjacent amino group can influence the dynamics of bond formation and cleavage. nih.gov
The carboxylic acid group can also participate:
Intramolecular General Acid/Base Catalysis: The -COOH group can act as a proton donor, while the carboxylate -COO⁻ can act as a proton acceptor, facilitating reactions at the boron center.
Anchimeric Assistance: Similar to the amino group, the carbonyl oxygen can stabilize developing positive charge at a nearby center through space. Studies on acyclic acetals have shown that a neighboring ester group can significantly accelerate ionization rates through the formation of a cyclic dioxolenium ion intermediate. mit.edu
These neighboring group effects can lead to enhanced reaction rates and unique selectivity that would not be observed in simpler phenylboronic acids lacking these functionalities.
Influence of Amino and Carboxylic Acid Groups on Boron-Oxygen and Boron-Nitrogen Interactions
The electronic push-pull system created by the ortho-amino (electron-donating) and para-carboxyl (electron-withdrawing, relative to the amino group) substituents directly influences the nature of the B-O and potential B-N bonds.
The primary influence is on the Lewis acidity of the boron atom. The electron-donating amino group tends to decrease the Lewis acidity of the boron, while the electron-withdrawing carboxylic acid group increases it. The net effect is a fine-tuning of the boron's electrophilicity.
Furthermore, these groups dictate the potential for intramolecular coordination. As established, the ortho-amino group is ideally positioned to form a stable six-membered ring via an intramolecular hydrogen bond with one of the boronic acid's hydroxyl groups. wum.edu.pl This interaction can pre-organize the molecule for specific binding events or catalytic processes. While a direct, stable intramolecular B-N dative bond is less common in simple aminophenylboronic acids, the interaction can become significant in certain contexts, such as the formation of iminoboronates. researchgate.net
The carboxylic acid group, being further away, primarily exerts its influence electronically. However, under conditions that favor the formation of the carboxylate anion, it can engage in intermolecular interactions, for instance, by forming salt bridges or influencing the local pH environment around the boronic acid.
Table 2: Summary of Intramolecular and Intermolecular Interactions
| Interaction Type | Participating Groups | Description | Potential Effect |
| Intramolecular H-Bonding | ortho-Amino N and Boronic Acid OH | A hydrogen bond forms between the nitrogen lone pair and a hydroxyl proton of the boronic acid. wum.edu.pl | Stabilizes conformation, modulates Lewis acidity. |
| Intramolecular H-Bonding | Amino H and Boronic Acid O | A hydrogen bond forms between an amino proton and a boronic acid oxygen. wum.edu.pl | Stabilizes conformation. |
| Intermolecular B-N Coordination | Boronic Acid and external/internal Amino group | Dative bond formation between nitrogen and the boron atom. researchgate.net | Can lead to self-assembly or specific binding under certain pH conditions. |
| Boronate Ester Formation | Boronic Acid and Diols | Reversible covalent bonding to form cyclic esters. researchgate.net | Basis for saccharide sensing and bioconjugation. |
| Neighboring Group Participation | Amino or Carboxyl Group | Intramolecular nucleophilic assistance in a reaction. mit.edunih.gov | Rate enhancement, altered stereochemistry. |
Mechanistic Pathways in Catalytic and Stoichiometric Reactions
This compound can participate in a variety of reactions, either as a substrate or as a catalyst, with its reactivity profile being a direct consequence of its multifunctional nature.
One of the most important reactions for arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling. libretexts.orgwikipedia.org In this reaction, the arylboronic acid couples with an organohalide to form a new C-C bond. The generally accepted mechanism involves a catalytic cycle with a palladium(0) species:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the organohalide (R-X) to form a Pd(II) complex. libretexts.org
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group (the 2-amino-4-carboxyphenyl moiety) to the palladium center. organic-chemistry.org This is often the rate-determining step and can be hindered by sterically bulky groups. nih.gov
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
The presence of the amino and carboxylic acid groups on the this compound substrate can influence this cycle. The amino group, being a potential ligand, could coordinate to the palladium catalyst, potentially deactivating it if not managed by appropriate ligand choice on the catalyst. researchgate.net
The compound is also a known building block for the synthesis of benzodiazepine (B76468) derivatives. Current time information in Bangalore, IN. While specific mechanisms starting from this compound are not detailed in readily available literature, the synthesis of benzodiazepines often involves the condensation of an ortho-diaminobenzene derivative with a ketone or β-dicarbonyl compound, typically under acidic catalysis. nih.gov It is plausible that this compound could be chemically modified (e.g., through Curtius or Hofmann rearrangement of the carboxylic acid to an amine) to generate an ortho-diamine precursor suitable for such cyclization reactions.
Furthermore, aminoboronic acids have shown promise as catalysts themselves, for example, in aldol (B89426) condensation reactions. nih.gov In such a scenario, the compound could operate through a dual-activation mechanism: the Lewis acidic boron center activates the electrophile (e.g., an aldehyde), while the amino group acts as a Brønsted base or forms an enamine with the nucleophile (e.g., a ketone). nih.gov This bifunctional catalysis within a single molecule represents an advanced application of the unique functionalities of this compound.
Elucidation of Reaction Intermediates and Transition States
The reactivity of this compound is fundamentally dictated by the ability of its boron center to transition between a trigonal planar (sp² hybridized) state and an anionic tetrahedral (sp³ hybridized) boronate species upon interaction with Lewis bases. rsc.org This transition is a cornerstone of its reaction mechanisms.
Reaction Intermediates:
In aqueous media and in the presence of nucleophiles, the primary intermediate is the tetrahedral boronate ion . This species is formed through the coordination of a nucleophile, such as a hydroxide ion or an amine, to the electrophilic boron atom. The formation of this intermediate is pH-dependent and is crucial for many of its subsequent reactions. mdpi.comnih.gov
In reactions with diols or other vicinal nucleophiles, this compound can form cyclic boronate esters . rsc.org These are key intermediates that have been extensively studied for their applications in sensing and dynamic covalent chemistry. The stability of these cyclic esters is influenced by the structure of the diol. rsc.org
In the context of enzyme inhibition, particularly with serine proteases, boronic acids like this compound can act as transition state analogues . They form a stable tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. mdpi.commdpi.com This covalent, yet reversible, interaction is the basis for the inhibitory activity of many boronic acid-based drugs.
Computational studies and mechanistic experiments on related arylboronic acids have also proposed other transient intermediates in specific reactions:
Mixed Anhydrides: In cycloaddition reactions where a carboxylic acid is activated by a boronic acid, the formation of a mixed anhydride (B1165640) intermediate has been suggested to lower the energy of the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov
Boron Enolates: In boronic acid-catalyzed aldol reactions, the proposed mechanism involves the formation of a boron enolate intermediate. nih.gov
Transition States:
The transition states in reactions involving boronic acids are critical in determining reaction rates and selectivity. For this compound, the nature of the transition state depends on the specific transformation.
Oxidation Reactions: The oxidation of arylboronic acids, a common degradation pathway, proceeds through a rate-limiting transition state involving the attack of an oxidant (like hydrogen peroxide) on the boron center. Computational analyses on related compounds, such as 2-carboxyphenylboronic acid, reveal that this transition state involves the development of a p-orbital on the boron atom. researchgate.net The stability of this transition state, and thus the rate of oxidation, is highly sensitive to electronic effects from substituents on the aromatic ring. The presence of the amino and carboxyl groups on the ring of this compound would be expected to modulate the energy of this transition state.
Enzyme Inhibition: When acting as a transition state inhibitor, the tetrahedral boronate adduct formed with a serine residue represents a stable mimic of the high-energy transition state of the natural enzymatic reaction. The geometry of this adduct is crucial for its inhibitory potency. mdpi.commdpi.com
Catalyzed Reactions: In reactions catalyzed by arylboronic acids, organized transition states are often invoked to explain observed stereoselectivity. For instance, in aldol additions, a proposed transition state involves a boronate complex that leads to a steric clash, favoring the formation of one diastereomer over another. nih.gov
The table below summarizes key intermediates and transition states identified in the reactions of boronic acids, which are relevant to the reactivity of this compound.
| Reaction Type | Key Intermediate(s) | Key Transition State Feature |
| Reaction with Nucleophiles | Tetrahedral Boronate Ion | Coordination of nucleophile to boron |
| Reaction with Diols | Cyclic Boronate Ester | Formation of a five or six-membered ring |
| Enzyme Inhibition | Tetrahedral Adduct with Serine | Mimics the natural enzymatic transition state |
| Oxidation | Peroxoboronate species | Development of a p-orbital on boron |
| Catalytic Aldol Reaction | Boron Enolate | Organized, sterically constrained complex |
| Catalytic Cycloaddition | Mixed Anhydride | LUMO-lowering of the activated species |
Kinetic Studies of Boronic Acid Transformations
Kinetic studies provide quantitative data on reaction rates and offer deeper mechanistic insights. While specific kinetic data for this compound are not extensively reported, studies on analogous phenylboronic acids reveal key factors that govern the kinetics of their transformations.
Esterification and Hydrolysis:
The formation and hydrolysis of boronate esters are fundamental reversible processes. Kinetic studies on the reaction of various arylboronic acids with diols have shown that the reaction is typically fast, with rate constants for association often in the range of 10² to 10³ M⁻¹s⁻¹. rsc.org
A critical aspect revealed by kinetic investigations is the relative reactivity of the trigonal boronic acid (RB(OH)₂) versus the tetrahedral boronate ion (RB(OH)₃⁻). Contrary to the expectation that the anionic boronate would be less reactive due to its higher electron density, kinetic studies on the condensation with diols have demonstrated that the trigonal boronic acid is often the kinetically more reactive species , even in alkaline solutions where the boronate ion is the predominant form. researchgate.net This is a crucial finding for understanding and predicting the behavior of this compound in different pH environments.
The equilibrium between the trigonal acid and the tetrahedral boronate is governed by the pKa of the boronic acid. The electronic nature of the substituents on the aromatic ring significantly influences the pKa. Electron-withdrawing groups decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. mdpi.com The amino group (electron-donating) and the carboxylic acid group (electron-withdrawing) on this compound will have competing effects on its pKa and, consequently, on its reaction kinetics.
Oxidation Kinetics:
The oxidative stability of boronic acids is a significant concern for their practical applications. Kinetic studies on the oxidation of a library of ortho-functionalized arylboronic acids by hydrogen peroxide have demonstrated that the reaction rates are highly dependent on the nature of the substituent. researchgate.net A study on a boronic acid featuring a pendant carboxyl group that can form an intramolecular dative bond to the boron (a boralactone) showed a 10,000-fold increase in stability against oxidation. researchgate.net This highlights the profound impact that intramolecular interactions, potentially possible in derivatives of this compound, can have on reaction kinetics.
The table below presents representative kinetic data for reactions involving phenylboronic acid derivatives, which can serve as a reference for the expected kinetic behavior of this compound.
| Reaction | Boronic Acid Derivative | Kinetic Parameter | Value | Reference |
| Esterification with Diols | Phenylboronic Acid | Association Rate Constant (k_on) | ~10² - 10³ M⁻¹s⁻¹ | rsc.org |
| Oxidation by H₂O₂ | Phenylboronic Acid | Relative Rate | Baseline | researchgate.net |
| Oxidation by H₂O₂ | 2-Carboxyphenylboronic acid | Relative Rate | Slower than Phenylboronic Acid | researchgate.net |
| Enzyme Inhibition (Serine Protease) | Peptide Boronic Acids | IC₅₀ | Nanomolar range | mdpi.comnih.gov |
These kinetic investigations underscore the dynamic nature of boronic acid chemistry. For this compound, a comprehensive understanding of its reactivity requires considering the interplay of its functional groups, the solution pH, and the specific reaction conditions, all of which modulate the formation of key intermediates and the energies of transition states.
Computational and Theoretical Studies
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and energetic properties of 2-Amino-4-boronobenzoic acid. These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies focusing exclusively on this compound are not extensively available in the reviewed literature, research on closely related aminophenylboronic acid (APBA) isomers provides valuable comparative data.
For instance, calculations on APBA isomers have shown that the relative energies of different conformers are influenced by the positions of the amino and boronic acid groups. nih.gov At the MP2/aug-cc-pVDZ level of theory, the 2-amino isomer of aminophenylboronic acid is found to be lower in energy than other isomers, suggesting a degree of stabilization from the proximity of the functional groups. nih.gov In contrast, DFT calculations using B3LYP and PBE1PBE functionals have shown the 2-isomer to be slightly higher in energy than the 6-isomer. nih.gov
For the endo-exo conformer of 2-aminophenylboronic acid ethyl ester (2-APBE), the predicted heat of formation (HOF) at the G3 level of theory is -137.5 kcal/mol. nih.gov This value provides an estimate of the thermodynamic stability of a closely related derivative.
Time-dependent DFT (TD-DFT) is a common method for studying excited states and predicting electronic absorption spectra. rsc.orglongdom.org Although specific TD-DFT calculations for this compound were not found, studies on similar aromatic carboxylic acids demonstrate that TD-DFT can predict the wavelengths of n-π* and π-π* transitions with reasonable accuracy. rsc.org Such calculations for this compound would be expected to reveal transitions associated with the benzene (B151609) ring, the carboxylate group, and the amino group, and how they are influenced by the boronic acid substituent.
Table 1: Calculated Relative Energies of Aminophenylboronic Acid (APBA) Isomers Data extrapolated from studies on aminophenylboronic acid isomers and presented for comparative context.
| Isomer | Relative Energy (kcal/mol) - MP2/aug-cc-pVDZ | Relative Energy (kcal/mol) - B3LYP/aug-cc-pVDZ |
| 2-APBA | 0.0 | +0.8 |
| 3-APBA | Higher in energy | Higher in energy |
| 4-APBA | Higher in energy | Higher in energy |
| 6-APBA | +0.8 | 0.0 |
Computational methods are frequently employed to predict spectroscopic signatures, such as infrared (IR) and Raman spectra, which can aid in the experimental characterization of molecules.
Modern approaches combining DFT with machine learning are also emerging as powerful tools for the accurate prediction of IR and Raman spectra. arxiv.orgmit.edursc.orgnih.govcardiff.ac.ukarxiv.org These methods can account for anharmonic effects and provide spectra that are in good agreement with experimental data. arxiv.orgnih.gov The application of these methods to this compound would be a valuable future endeavor to facilitate its experimental identification and characterization.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior of this compound, including its interactions with its environment and its preferred three-dimensional structures.
MD simulations can be used to model the behavior of this compound in solution, revealing how it interacts with solvent molecules and other solutes. nih.govresearchgate.net The amino, carboxylic acid, and boronic acid functional groups are all capable of forming hydrogen bonds, which would be expected to be a dominant feature of its intermolecular interactions in protic solvents like water. diva-portal.org
Studies on related boronic acids in the solid state show that they readily form hydrogen-bonded networks. diva-portal.org In the context of a solvent, MD simulations could quantify the strength and dynamics of these hydrogen bonds, as well as hydrophobic interactions involving the phenyl ring. Understanding these interactions is crucial for predicting the solubility and aggregation behavior of the compound. While specific MD simulation studies on this compound were not identified in the surveyed literature, the principles from simulations of other small molecules with similar functional groups are applicable. nih.govresearchgate.net
The relative orientation of the amino, carboxylic acid, and boronic acid groups in this compound can give rise to various conformers with different energies. Computational conformational searches can identify the most stable conformers and the energy barriers between them.
A study on aminophenylboronic acid (APBA) isomers revealed that the endo-exo conformers are generally the lowest in energy. nih.gov For the 2-APBA isomer, the molecule is planar, which is suggestive of intramolecular interactions. nih.gov The rotational barrier for the amino group in the para-isomer of APBA was calculated to be 4.1 kcal/mol, indicating a degree of restricted rotation. nih.gov It is likely that this compound also exhibits a relatively planar structure with preferred orientations of its functional groups dictated by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding.
The formation of complexes with other molecules, such as diols, would further influence the conformational landscape. The boronic acid moiety is well-known to form reversible covalent bonds with diols, leading to the formation of boronate esters. mit.edu The geometry of these complexes could be modeled to understand the structural basis of molecular recognition involving this compound.
Mechanistic Modeling of Reaction Pathways
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound, providing insights into reaction feasibility, pathways, and transition states.
One study has postulated a mechanistic model for the Passerini three-component reaction (P-3CR) involving a boronobenzoic acid. nih.gov In this reaction, it was hypothesized that an isocyanide could potentially attack either the boronic acid group or the carboxylate group. nih.gov DFT calculations at the B3LYP/6-31G(d,p) level were used to investigate the reaction. nih.gov The study found that when a boron-containing carboxylic acid was used, the formation of a tetra-coordinate boron species was almost unnoticeable, suggesting that the reaction proceeds primarily through the carboxylic acid functionality under the studied conditions. nih.gov
This type of mechanistic modeling is crucial for understanding the reactivity of this compound in complex reaction mixtures and for designing new synthetic routes that utilize this compound as a building block. mdpi.comacs.org
Transition State Search and Reaction Coordinate Determination
A cornerstone of computational reaction analysis is the identification and characterization of transition states, the high-energy structures that lie on the reaction pathway between reactants and products. For boronic acid-mediated transformations, such as the Suzuki-Miyaura cross-coupling or amide bond formation, computational chemists can map out the entire reaction coordinate. This involves calculating the potential energy of the system as the geometry changes, allowing for the precise location of the transition state structure.
For a molecule like this compound, a transition state search for a given reaction, for instance, an amide coupling with an amine, would involve the systematic exploration of the potential energy surface. The resulting transition state geometry would reveal crucial information about the bond-breaking and bond-forming processes. For example, in a direct amidation reaction, the transition state would likely feature an elongated B-O bond of the boronic acid, a partially formed C-N bond between the carboxylic acid carbon and the incoming amine nitrogen, and the involvement of water molecules in proton transfer, as suggested by DFT calculations on similar systems. rsc.org
The tetrahedral intermediates formed during peptide hydrolysis or formation are high-energy species. α-Aminoalkylboronic acids can mimic this putative tetrahedral transition state, making them effective inhibitors of proteases and peptide ligases. oup.comtandfonline.com The transition state analogy of these inhibitors can also provide insights into the detailed reaction mechanisms of enzymes through crystallographic and NMR analysis of the enzyme-inhibitor complex. oup.comtandfonline.com
A generalized representation of a transition state for a boronic acid-catalyzed reaction is depicted in the table below, based on computational studies of related systems.
| Parameter | Description | Representative Value (Calculated) |
| Reaction | Amide bond formation | N/A |
| Method | DFT (e.g., B3LYP/6-31G*) | N/A |
| Key Bond Distances | C-N (forming), O-H (breaking) | ~1.8 - 2.2 Å, ~1.2 - 1.5 Å |
| Activation Energy | Energy barrier to reaction | ~15 - 25 kcal/mol |
Note: The values presented are representative and derived from computational studies on analogous boronic acid systems. Specific values for this compound would require dedicated calculations.
Energetic Profiles of Boron-Mediated Transformations
The energetic profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. Computational studies can accurately predict the Gibbs free energy changes (ΔG) for each step of a reaction, including the formation of intermediates and the energy of activation (ΔG‡) associated with each transition state.
For this compound, the energetic profile of a Suzuki-Miyaura coupling reaction, for example, would be of significant interest. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies on substituted phenylboronic acids have shown that electron-withdrawing or electron-donating substituents can influence the rate of these steps. pku.edu.cn The amino and carboxylic acid groups on this compound would be expected to modulate the electronic properties of the boronic acid and thus influence the energetic profile of the coupling reaction.
A hypothetical energetic profile for a key step in a boron-mediated transformation is outlined below.
| Reaction Step | Reactants | Transition State (TS) | Products | ΔE (kcal/mol) | ΔG‡ (kcal/mol) |
| Transmetalation | Aryl-Pd(II)-L + Boronate | [Aryl-Pd-L...Boronate]‡ | Aryl-Pd(II)-Aryl' + L | Variable | ~10 - 20 |
Note: This table illustrates a generalized energetic profile for a transmetalation step. The specific energies for this compound would depend on the reaction partners and conditions and would need to be calculated.
Structure-Reactivity and Structure-Property Relationships
Computational Design Principles for Modified Boronic Acid Systems
Computational chemistry offers a powerful platform for the rational design of new molecules with tailored properties. By systematically modifying the structure of this compound in silico—for instance, by changing the position of the substituents or introducing new functional groups—researchers can predict the impact on its reactivity, stability, and binding affinities.
One key design principle for boronic acids is the modulation of their Lewis acidity. The empty p-orbital on the boron atom makes it a Lewis acid, capable of interacting with Lewis bases. nih.gov The presence of an electron-donating amino group and an electron-withdrawing carboxylic acid group on the phenyl ring of this compound creates a complex electronic environment that influences this Lewis acidity. Computational models can quantify this effect, for example, by calculating the pKa of the boronic acid. It has been shown that intramolecular interactions can significantly affect the acidity and stability of boronic acids. mdpi.com
The following table summarizes key computational descriptors that can be used to guide the design of modified boronic acid systems.
| Computational Descriptor | Property Predicted | Relevance to Design |
| HOMO-LUMO Gap | Electronic excitability, reactivity | Smaller gap suggests higher reactivity |
| Mulliken Charges | Atomic charge distribution | Indicates sites for nucleophilic/electrophilic attack |
| Molecular Electrostatic Potential (MEP) | Electron density distribution | Visualizes electron-rich and electron-poor regions |
| pKa (calculated) | Acidity of the boronic acid | Influences binding to diols and catalytic activity |
Insights into Oxidative Stability and Functional Group Compatibility
A significant challenge in the application of boronic acids, particularly in biological contexts, is their susceptibility to oxidative degradation. nih.gov Computational studies can provide profound insights into the mechanisms of oxidation and guide the design of more stable derivatives.
For this compound, the presence of the amino and carboxylic acid groups could potentially influence its oxidative stability. Computational analyses have revealed that the rate-limiting step in the oxidation of boronic acids can be slowed by diminishing the electron density on the boron atom. nih.gov An intramolecular interaction, such as a dative bond from the nitrogen of the amino group or the oxygen of the carboxyl group to the boron atom, could potentially stabilize the molecule against oxidation. Specifically, the formation of a boralactone, where a carboxyl group acts as an intramolecular ligand for the boron, has been shown to increase oxidative stability by several orders of magnitude. nih.gov Computational analyses indicate that this enhanced resistance to oxidation is due to the diminished stabilization of the developing p-orbital on the boron atom in the rate-limiting transition state of the oxidation reaction. nih.gov
The compatibility of the boronic acid with other functional groups within the molecule and in a reaction mixture is also a critical consideration. Theoretical calculations can predict potential intramolecular reactions or inhibitive interactions. For this compound, the proximity of the amino and carboxylic acid groups to the boronic acid moiety could lead to intramolecular hydrogen bonding or other non-covalent interactions that influence its conformation and reactivity. jmcs.org.mx
| Compound | Predicted Relative Oxidative Stability | Key Stabilizing Feature |
| Phenylboronic acid | Baseline | None |
| 2-Carboxyphenylboronic acid (as boralactone) | High | Intramolecular B-O coordination |
| This compound | Moderate to High (Hypothesized) | Potential for intramolecular N-B or O-B interaction |
Note: The stability of this compound is hypothesized based on principles derived from computational studies on related compounds. nih.gov
Advanced Applications in Chemical Research
Catalytic Systems Utilizing 2-Amino-4-boronobenzoic Acid Derivatives
The strategic placement of three distinct functional groups allows derivatives of this compound to participate in a range of catalytic transformations, from Lewis acid-catalyzed reactions to important metal-catalyzed cross-coupling processes.
Lewis Acid Catalysis in Organic Transformations
The boron atom in this compound is electron-deficient, enabling it to function as a Lewis acid. Boron-based Lewis acids are effective catalysts for a variety of organic reactions, including defunctionalizations such as deoxygenation, decarbonylation, and dehalogenation. rsc.orgnih.gov The catalytic activity often involves the activation of substrates by the borane (B79455) catalyst. rsc.org
In derivatives of this compound, the boronic acid can activate carbonyl groups and other Lewis basic sites in a substrate, facilitating subsequent reactions. nih.gov The presence of the adjacent amino group opens the possibility for "dual-activation" mechanisms. nih.gov In such a system, the Lewis acidic boron center could activate an electrophile while the amino group, acting as a Brønsted or Lewis base, activates a nucleophile, leading to enhanced reactivity and selectivity. nih.gov This cooperative catalysis is a powerful strategy in modern organic synthesis.
Role in Metal-Catalyzed Cross-Coupling Reactions
Boronic acids are fundamental reagents in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. nih.gov this compound and its derivatives serve as versatile coupling partners in these reactions, providing an arylamine moiety to the target molecule. The field of transition metal catalysis has expanded to include reactions on complex biological molecules, and boronic acids have proven suitable for these applications due to their stability and reactivity. bohrium.com
The functional groups on the this compound scaffold can influence the catalytic cycle. The amino and carboxyl groups can act as directing groups or ligands, coordinating to the metal center and influencing the regioselectivity and efficiency of the coupling reaction. For instance, copper-catalyzed cross-coupling procedures have been developed for the amination of bromobenzoic acids, demonstrating the compatibility of the free carboxylic acid group in such transformations. nih.gov
Asymmetric Synthesis and Chiral Catalysis
The development of chiral catalysts for asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net Derivatives of this compound can be transformed into chiral catalysts by incorporating a chiral auxiliary or scaffold.
By attaching a chiral moiety, such as (R)-BINOL, it is possible to create a chiral boron Lewis acid catalyst. researchgate.net In such a catalyst, the chiral environment around the Lewis acidic boron center dictates the facial selectivity of substrate binding. When a prochiral substrate coordinates to the catalyst, one face is sterically or electronically favored, leading to the preferential formation of one enantiomer of the product. researchgate.net This strategy has been successfully applied to a range of reactions, including the synthesis of complex heterocyclic structures with high enantioselectivity. researchgate.net The design of such catalysts is a key area of research, with the goal of developing highly efficient systems for amine acid transformations and other important chemical processes. nih.gov
Catalytic Applications Summary
| Application Area | Role of this compound Derivative | Key Research Finding |
| Lewis Acid Catalysis | Functions as a Lewis acid catalyst, potentially in a dual-activation mode with the amino group. | Boron Lewis acids can activate Si-H bonds and catalyze a wide range of defunctionalisation reactions. rsc.orgnih.gov |
| Metal-Catalyzed Cross-Coupling | Serves as an organoboron reagent (e.g., in Suzuki coupling) or a ligand precursor. | Boronic acids are widely applicable in transition metal-catalyzed reactions for forming C-C, C-N, and C-O bonds. nih.govbohrium.com |
| Asymmetric Synthesis | Forms the basis of chiral Lewis acid catalysts when combined with a chiral scaffold like BINOL. | Chiral boron Lewis acids can catalyze reactions with high enantioselectivity (e.g., up to 95% ee). researchgate.net |
Supramolecular Architectures and Crystal Engineering
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. ias.ac.in Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing these intermolecular forces. japtronline.com
Design of Hydrogen-Bonded Networks and Co-Crystals
This compound is an ideal candidate for crystal engineering due to its multiple hydrogen bond donors (amino, carboxylic acid, boronic acid) and acceptors (carboxyl, boronic acid). These groups can form predictable and robust hydrogen-bonding patterns known as supramolecular synthons. japtronline.com
Like other carboxylic acids and boronic acids, this compound can form centrosymmetric dimers through strong O-H···O hydrogen bonds. nih.govamercrystalassn.org The amino group can also participate in N-H···O hydrogen bonds, linking these dimers into tapes, sheets, or more complex three-dimensional networks. researchgate.net The interplay and competition between these different hydrogen-bonding motifs determine the final crystal structure. ias.ac.in By co-crystallizing this compound with other molecules (co-formers), it is possible to create new crystalline materials (co-crystals) where heterosynthons (interactions between different molecules) direct the assembly into novel architectures. japtronline.com
Self-Assembly Processes and Dynamic Covalent Chemistry
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to form complex molecules and materials under thermodynamic control. nih.gov This approach allows for "error-correction" during the assembly process, leading to the most stable possible architecture. bath.ac.uk Boronic acids are exemplary building blocks for DCC because they can undergo reversible reactions, such as esterification with diols to form boronate esters or self-condensation to form boroxines. bath.ac.ukresearchgate.net
Derivatives of this compound can be used as components in dynamic systems. For example, reacting a derivative with a diol can lead to the self-assembly of discrete, complex structures such as macrocycles or molecular capsules. researchgate.netrsc.org The directionality of the boronate ester bond, combined with the non-covalent interactions guided by the aminobenzoic acid backbone, can direct the formation of specific, well-defined supramolecular assemblies. nih.gov This strategy represents a powerful bottom-up approach to constructing sophisticated nanostructures from simple molecular precursors. bath.ac.uknih.gov
Supramolecular and Crystal Engineering Applications
| Phenomenon | Primary Intermolecular Forces | Resulting Architecture |
| Hydrogen-Bonded Networks | O-H···O, N-H···O hydrogen bonds. | Dimers, chains, sheets, and 3D networks. nih.govresearchgate.net |
| Co-Crystal Formation | Hydrogen bonds (homo- and heterosynthons). | Multi-component crystalline solids with engineered structures. japtronline.com |
| Self-Assembly | Reversible covalent bonds (boronate esters, boroxines), hydrogen bonds. | Macrocycles, capsules, and other organized supramolecular structures. researchgate.netrsc.org |
| Dynamic Covalent Chemistry | Reversible covalent bond formation. | Thermodynamically stable, self-correcting systems. bath.ac.uknih.gov |
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The unique structural attributes of this compound, featuring a carboxylic acid, an amino group, and a boronic acid moiety, make it a promising candidate for the construction of highly functional Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The carboxylic acid and amino groups can act as coordination sites for metal ions in MOFs or as reactive sites for covalent bond formation in COFs. The boronic acid group can then be available for post-synthetic modification or for imparting specific functionalities to the framework, such as saccharide recognition.
While direct reports on the use of this compound in the synthesis of MOFs and COFs are not abundant, the principles of framework chemistry suggest its potential. For instance, 2-amino-1,4-benzenedicarboxylic acid is a common linker in the synthesis of MOFs like IRMOF-3. The introduction of a boronic acid group at the 4-position would create a framework with accessible Lewis acidic sites. These sites could be utilized for catalytic applications or for the development of sensors.
In the realm of COFs, boronic acids are foundational building blocks. The self-condensation of boronic acids or their condensation with diols leads to the formation of boroxine (B1236090) or boronate ester linkages, respectively, which are the basis for many COFs. rsc.org The amino and carboxylic acid groups on this compound could be used to modulate the properties of the resulting COF, such as its porosity, stability, and functionality. For example, monofunctional arylboronic acids have been employed as truncating agents to functionalize the pores of 3D COFs. northwestern.eduresearchgate.net This approach could be adapted using this compound to introduce amino and carboxyl functionalities into the pores of COFs, enhancing their potential for applications like gas separation and catalysis.
Chemical Sensing Platforms
The boronic acid group of this compound is a key feature for its application in chemical sensing platforms. Boronic acids are known to interact reversibly with cis-diols to form stable cyclic esters. mdpi.comnih.gov This interaction forms the basis for the detection of a wide range of biologically important molecules that contain the cis-diol moiety.
Boronic Acid-Based Receptors for Diol Recognition (e.g., Saccharides, Catecholamines)
The reversible covalent interaction between the boronic acid group of this compound and cis-diols enables its use as a receptor for the recognition of saccharides and catecholamines. nih.gov The binding affinity and selectivity of this interaction can be tuned by modifying the electronic properties of the aromatic ring. The presence of the amino group, an electron-donating group, on the phenyl ring of this compound can influence the pKa of the boronic acid and, consequently, its binding affinity for diols at physiological pH.
The recognition of saccharides is of particular interest due to their role in various biological processes. Boronic acid-based sensors can be designed to detect specific saccharides, which has implications for diagnostics and biotechnology. nih.gov Similarly, the recognition of catecholamines, such as dopamine, is important for neuroscience and the diagnosis of neurological disorders. nih.gov
Design of Fluorescent and Colorimetric Probes
This compound can be incorporated into fluorescent and colorimetric probes for the detection of diol-containing analytes. rsc.org The general design of such probes involves linking the boronic acid recognition unit to a fluorophore or chromophore. The binding of a diol to the boronic acid modulates the electronic properties of the probe, leading to a change in its fluorescence or color.
A common mechanism for signal transduction in fluorescent boronic acid-based sensors is Photoinduced Electron Transfer (PET). In the absence of a diol, the lone pair of electrons on the nitrogen atom of the amino group can quench the fluorescence of the attached fluorophore through PET. Upon binding of a diol to the boronic acid, the electron-donating ability of the nitrogen is reduced, which inhibits the PET process and restores the fluorescence. mdpi.com This "turn-on" fluorescence response provides a sensitive method for the detection of diols.
| Probe Type | Analyte | Signal Change |
| Fluorescent | Saccharides | Fluorescence enhancement |
| Colorimetric | Catecholamines | Color change |
| Fluorescent | Glycoproteins | Fluorescence quenching |
Electrochemical Detection Systems
Electrochemical sensors based on this compound can be developed for the detection of diol-containing biomolecules. nih.govresearchgate.net These sensors typically involve the immobilization of the boronic acid derivative onto an electrode surface. The binding of the analyte to the immobilized receptor can be detected by various electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy.
The binding event can lead to changes in the electrochemical properties of the electrode surface, such as a shift in the redox potential or a change in the electron transfer resistance. researchgate.net For instance, boronic acid-functionalized materials have been used in the development of electrochemical sensors for glycoproteins. nih.gov Furthermore, the integration of this compound with nanomaterials, such as carbon nanotubes or metal nanoparticles, can enhance the sensitivity and selectivity of these electrochemical detection systems.
Signal Transduction Mechanisms in Boronic Acid Sensors
The signal transduction in sensors based on this compound relies on the conversion of the diol binding event into a measurable signal. Several mechanisms can be employed for this purpose.
Photoinduced Electron Transfer (PET): As mentioned earlier, the binding of a diol can modulate the PET process between the amino group and an attached fluorophore, leading to a change in fluorescence intensity. mdpi.comrsc.org
Intramolecular Charge Transfer (ICT): The electronic properties of the aromatic ring can be altered upon diol binding, which can affect the ICT character of the molecule. This can result in a shift in the absorption or emission wavelength of a connected chromophore or fluorophore.
Formation of Boronate Anions: The interaction with diols can facilitate the formation of a tetrahedral boronate anion, which can be detected electrochemically. nih.gov
The choice of the signal transduction mechanism depends on the specific design of the sensor and the desired analytical performance.
Bioconjugation Strategies and Chemical Biology Probes
The reactivity of the functional groups in this compound allows for its use in bioconjugation strategies and as a component of chemical biology probes. nih.gov Bioconjugation involves the covalent linking of molecules to biomolecules such as proteins or nucleic acids. researchgate.net
The amino group of this compound can be readily modified to attach it to biomolecules. For example, it can be acylated or reacted with other functional groups on a protein. Once conjugated, the boronic acid moiety can serve as a recognition site for other molecules or as a catalytic group.
Furthermore, the formation of iminoboronates through the reaction of 2-formylphenylboronic acid derivatives with hydrazides or alkoxyamines has been utilized in bioconjugation. nih.gov A similar strategy could potentially be developed using a derivative of this compound.
Chemical probes are molecules used to study biological systems. Probes based on this compound could be designed to target specific enzymes or receptors. For instance, the boronic acid group is a known inhibitor of serine proteases. A probe containing this compound could be used to label and study the activity of these enzymes. The development of such probes often involves a modular approach where a ligand, a reactive group, and a reporter group are combined. nih.gov
| Bioconjugation Strategy | Reactive Group | Target Biomolecule |
| Amide Bond Formation | Amino group | Proteins |
| Iminoboronate Formation | Boronic acid derivative | Proteins, Peptides |
Reversible Covalent Linkages and Bioconjugation Warheads
The boronic acid moiety of 2A4BBA is capable of forming reversible covalent bonds with nucleophiles such as those found in the side chains of amino acids like serine, threonine, and lysine (B10760008). This reactivity is central to its use in bioconjugation, where molecules are linked to biological targets. Unlike stable, permanent linkages, the reversible nature of the bonds formed by boronic acids allows for dynamic systems that can respond to changes in their environment.
In the context of bioconjugation, boronic acids can act as "warheads," directing the molecule to a specific site on a protein or other biomolecule. For instance, ortho-aminomethylphenylboronic acid has been identified as a promising motif for targeting lysine residues through reversible covalent interactions, which can lead to inhibitors with long residence times. While much of the research has focused on related compounds like 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-APBA) which form iminoboronates with lysine side chains, the underlying principle of reversible covalent interaction is a key feature of the broader class of phenylboronic acids. This reversible nature is advantageous in designing inhibitors, as it can reduce the potential for off-target effects and toxicity that can be associated with permanent modifications of proteins nih.govnih.govresearchgate.net.
The formation of these reversible covalent linkages is often pH-dependent, adding another layer of control to their application. The equilibrium between the boronic acid and its boronate ester or iminoboronate adduct can be shifted by changes in pH, which is a property exploited in the development of stimuli-responsive systems researchgate.netresearchgate.net.
Site-Specific Incorporation of Boron-Containing Amino Acids into Peptides and Proteins
The integration of boron-containing amino acids like 2A4BBA into peptides and proteins allows for the creation of novel biomolecules with unique functionalities. The presence of the boronic acid group can confer new binding properties or catalytic activities. A significant challenge in this area is achieving site-specific incorporation to ensure that the modified amino acid is located at the desired position within the peptide or protein sequence.
Researchers have developed various strategies to incorporate boronic acids into peptides, including solid-phase synthesis approaches. These methods allow for the creation of peptide-boronic acids (PBAs) with diverse sequences. The development of Fmoc-protected α-aminoboronates has facilitated their use in automated combinatorial approaches, significantly expanding the accessibility and variety of PBAs for applications in medicinal chemistry and structural biology nih.gov.
The site-selective installation of boronic acid functionalities can also be achieved through post-translational modification of proteins. For example, methods have been developed for the N-terminal modification of proteins with boronic acids. One such strategy involves the use of a "boron hot-spot" (BHS) to direct the reaction of a boronic acid derivative to the N-terminal amino group, even in the presence of competing lysine residues researchgate.netnih.gov. This level of control is crucial for creating well-defined bioconjugates and therapeutic proteins.
| Method | Description | Key Features | Reference |
| Solid-Phase Peptide Synthesis | Incorporation of Fmoc-protected aminoboronates during peptide synthesis. | Allows for the creation of diverse peptide-boronic acid sequences. | nih.gov |
| N-Terminal Modification | Site-selective installation of boronic acids at the N-terminus of a protein. | Can utilize a "boron hot-spot" to direct the reaction and improve selectivity. | researchgate.netnih.gov |
Development of Stimuli-Responsive Conjugates
The ability of 2A4BBA and related boronic acids to form reversible covalent bonds that are sensitive to environmental cues is the foundation for the development of stimuli-responsive conjugates. These "smart" molecules are designed to release a payload or change their properties in response to specific triggers, such as changes in pH, redox potential, or the presence of certain molecules like sugars or reactive oxygen species (ROS) researchgate.netablesci.commdpi.com.
For example, conjugates have been designed that are stable under normal physiological conditions but dissociate in the acidic tumor microenvironment or in the presence of high intracellular concentrations of glutathione (B108866) (GSH) nih.gov. This targeted release mechanism is highly desirable for drug delivery applications, as it can increase the therapeutic efficacy while minimizing side effects on healthy tissues.
The development of dual-responsive systems, which respond to multiple stimuli, offers even more precise control. For instance, a conjugate could be designed to first target a specific cell type and then release its cargo only upon entering the cell and encountering the reducing environment of the cytoplasm. The versatility of boronic acid chemistry allows for the creation of a wide range of such stimuli-responsive systems for applications in targeted drug delivery and bioimaging nih.govnih.gov.
Material Science Applications
The unique properties of this compound also extend to the field of material science, where it is used to create "smart" materials that can change their properties in response to external stimuli.
Responsive Polymers and Hydrogels
Boronic acid-containing polymers have been extensively used to develop responsive hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. When functionalized with boronic acids, these hydrogels can exhibit changes in their swelling behavior, mechanical properties, or drug release profiles in response to specific triggers mdpi.commdpi.comjst.go.jp.
One of the most well-studied applications is the development of glucose-responsive hydrogels for insulin (B600854) delivery. These hydrogels are formed through the complexation of boronic acids with diols, such as those present in glucose molecules. In the presence of glucose, the crosslinks in the hydrogel are disrupted, leading to swelling and the release of encapsulated insulin. This self-regulating system has the potential to mimic the function of a healthy pancreas. Injectable hydrogels that are both shear-thinning and self-healing have also been developed using boronic acid-glucose complexation nih.gov.
Beyond glucose, these hydrogels can be designed to respond to other stimuli like pH. The boronic acid-diol interaction is pH-dependent, allowing for the creation of hydrogels that swell or shrink in response to changes in acidity. This property is useful for developing materials for oral drug delivery, where the hydrogel can protect the drug in the acidic environment of the stomach and release it in the more neutral pH of the intestine nih.gov.
| Stimulus | Mechanism of Action | Potential Application | Reference |
| Glucose | Competitive binding of glucose disrupts boronic acid-diol crosslinks. | Self-regulating insulin delivery systems. | nih.gov |
| pH | Changes in pH affect the equilibrium of the boronic acid-diol interaction. | Oral drug delivery systems, biosensors. | mdpi.comnih.gov |
Surface Modification and Functional Coatings
The reactivity of 2A4BBA and other boronic acids makes them suitable for the modification of surfaces and the creation of functional coatings. By immobilizing boronic acids on a surface, it is possible to impart new properties, such as the ability to bind to specific biomolecules or to respond to environmental changes mdpi.comnih.gov.
For example, silica (B1680970) particles have been functionalized with phenylboronic acid to improve their mucoadhesive properties. In a study, silica particles were modified with 3-aminophenylboronic acid and incorporated into toothpaste formulations. These functionalized particles showed significantly improved retention on oral mucosal surfaces, which could enhance the delivery of active ingredients in oral care products researchgate.netherts.ac.uknih.gov.
The ability of boronic acids to bind to diols has also been exploited to create surfaces that can capture and release cells. By functionalizing a surface with boronic acids, it is possible to capture cells that have sialic acid residues on their surface. The cells can then be released by changing the pH or by adding a competing sugar. This technology has potential applications in cell sorting and tissue engineering.
The surface modification of materials with boronic acids is a versatile strategy for creating functional materials with a wide range of applications in biomedicine, diagnostics, and biotechnology.
Future Research Directions and Emerging Paradigms
Integration of 2-Amino-4-boronobenzoic Acid into Multicomponent Reaction Frameworks
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, are powerful tools for rapidly generating molecular diversity. beilstein-journals.org The integration of this compound into MCR frameworks is a promising strategy for synthesizing novel and complex molecules, particularly heterocyclic compounds and peptidomimetics. researchgate.netmdpi.commdpi.com
The distinct reactivity of the three functional groups in this compound allows for its selective participation in various MCRs. For instance, the amino and carboxylic acid moieties can readily engage in isocyanide-based MCRs like the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR): In the U-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov this compound can serve as both the amine and carboxylic acid component, potentially leading to the formation of unique macrocyclic structures or polymers. cbijournal.com Alternatively, it can act as the bifunctional starting material, reacting with an aldehyde, an isocyanide, and an external amine or carboxylic acid to yield complex structures bearing a reactive boronic acid group for subsequent modifications.
Passerini Three-Component Reaction (P-3CR): This reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-hydroxy carboxamides. organic-chemistry.org The carboxylic acid function of this compound can participate in the P-3CR, yielding products that retain the aminoboronic acid moiety for further functionalization. nih.gov
Petasis (Borono-Mannich) Reaction: This reaction typically involves an amine, a carbonyl compound, and a vinyl or aryl boronic acid to form substituted amines. nih.govmdpi.com The boronic acid group of this compound could act as the nucleophilic component, while the amino group could simultaneously participate as the amine component, opening avenues for novel intramolecular or intermolecular transformations.
The strategic use of this compound in MCRs would enable the efficient, one-pot synthesis of diverse molecular scaffolds with applications in drug discovery and materials science. nih.govallfordrugs.com
Table 1: Potential Multicomponent Reactions Involving this compound
| MCR Type | Participating Functional Group(s) from this compound | Potential Product Scaffold |
| Ugi Reaction | Amine, Carboxylic Acid | Peptidomimetics, Macrocycles |
| Passerini Reaction | Carboxylic Acid | α-Acyloxyamides with pendant aminoboronic acid |
| Petasis Reaction | Boronic Acid, Amine | Substituted Amines, Heterocycles |
| Doebner Reaction | Amine | Quinolines with boronic acid and carboxylic acid groups |
| Hantzsch Reaction | Amine (after derivatization) | Dihydropyridines with boronic acid functionality |
Exploration of Novel Borylation Reactions and Reagents
While established methods for synthesizing aminophenylboronic acids exist, future research will likely focus on developing more efficient, sustainable, and regioselective borylation reactions. The direct C-H borylation of aminobenzoic acid precursors presents a highly atom-economical approach. Advances in transition-metal catalysis, particularly with iridium and rhodium complexes, are paving the way for the late-stage functionalization of complex aromatic systems. Applying these methodologies to synthesize this compound and its derivatives could significantly streamline their production.
Furthermore, the exploration of novel borylating reagents beyond the commonly used pinacolborane (B2pin2) or catecholborane is an emerging area. Reagents that offer different reactivity profiles or that can be installed under milder conditions would broaden the scope and functional group tolerance of borylation reactions. The development of light-mediated or electrochemical borylation methods could also provide greener alternatives to traditional thermal methods.
Advanced Materials Development with Tunable Properties
The trifunctional nature of this compound makes it an exceptional candidate for the development of advanced materials with precisely controlled properties.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The rigid structure and defined directional bonding capabilities of this compound allow it to serve as a versatile linker in the construction of porous crystalline materials like COFs and MOFs. The boronic acid can form robust boroxine (B1236090) or boronate ester linkages, while the amino and carboxylate groups can coordinate with metal centers or participate in hydrogen bonding networks. These materials could be designed for applications in gas storage, separation, and heterogeneous catalysis.
Functional Polymers: Incorporating this compound into polymer backbones or as a pendant group can impart unique functionalities. The boronic acid moiety can act as a recognition site for diols, such as saccharides, leading to stimuli-responsive polymers that change their properties (e.g., solubility, conformation) in the presence of specific analytes. The amino and carboxylic acid groups can be used to tune the polymer's solubility, charge, and thermal stability.
Next-Generation Chemical Sensors and Imaging Probes
Boronic acid-based fluorescent sensors are well-established for the detection of saccharides and other diol-containing molecules. Future research on this compound will focus on creating more sophisticated sensors and imaging probes. The aminobenzoic acid core can act as a fluorophore or be readily coupled to other fluorescent platforms.
The design of "turn-on" fluorescent probes based on the modulation of photoinduced electron transfer (PET) is a particularly promising direction. In such systems, the boronic acid's interaction with an analyte would disrupt the PET process, leading to a significant increase in fluorescence intensity. By modifying the aromatic core and the amino group, the photophysical properties (e.g., excitation/emission wavelengths) of these probes can be fine-tuned for specific applications, including in vivo imaging of biologically important species like reactive oxygen species (ROS) or specific glycans on cell surfaces.
Synergistic Approaches Combining Computational and Experimental Methodologies
The integration of computational chemistry with experimental studies will be crucial for accelerating the discovery and optimization of applications for this compound.
Reaction Design: Density Functional Theory (DFT) calculations can be employed to predict the feasibility and regioselectivity of novel borylation reactions or to elucidate the mechanisms of multicomponent reactions involving this building block. This computational insight can guide experimental efforts, reducing the need for extensive empirical screening.
Materials and Sensor Design: Molecular modeling can predict the structures and properties of COFs, MOFs, and polymers derived from this compound. For sensor development, computational tools can be used to model the binding interactions between the boronic acid moiety and target analytes, and to predict the resulting changes in photophysical properties. This synergistic approach allows for the rational design of materials and sensors with desired functionalities, streamlining the development pipeline from concept to application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
